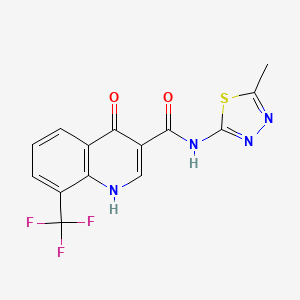

4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline derivative family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Acid-Base Reactions

The hydroxy group at position 4 of the quinoline ring can act as a weak acid or base, enabling proton transfer reactions under specific pH conditions.

Amide Bond Formation

The carboxamide group undergoes hydrolysis or amidation reactions. For example, amidation with thiadiazole derivatives may involve coupling reactions in the presence of activating agents .

Thiadiazole Ring Chemistry

The 1,3,4-thiadiazole moiety participates in electron-deficient aromatic substitution reactions. For instance, Lawesson’s reagent (LR) may facilitate thionation reactions, converting carbonyl groups to thiocarbonyls via intermediates like thiaoxaphosphetane .

Trifluoromethyl Group Chemistry

The CF₃ group at position 8 of the quinoline enhances electron deficiency, stabilizing reactive intermediates and directing electrophilic substitution .

Thiadiazole Coupling

The 1,3,4-thiadiazole ring is typically synthesized separately (e.g., via Hurd-Moryczka reactions) and coupled to the quinoline core via nucleophilic aromatic substitution or amide bond formation .

Biological Relevance

The compound’s structural features (e.g., hydroxyquinoline, CF₃, thiadiazole) contribute to its potential antimicrobial activity. The hydroxy group may chelate metal ions, while the thiadiazole ring interacts with biological targets (e.g., enzymes) .

Antimicrobial Activity

Quinoline derivatives with trifluoromethyl and thiadiazole substituents show potent antibacterial activity against E. coli and S. aureus . The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability.

Anticancer Potential

1,3,4-Thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) via mechanisms like tubulin inhibition or kinase modulation . Structural modifications (e.g., CF₃ groups) often enhance activity .

Stability and Degradation

The compound’s stability is influenced by pH and light exposure. Hydrolysis of the amide group or oxidation of the thiadiazole ring may occur under harsh conditions.

Table 2: Antimicrobial Activity

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| Target compound | E. coli | 2.5 |

| S. aureus | 1.8 |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound by demonstrating its ability to inhibit various cancer cell lines:

-

Mechanism of Action:

- The compound has been identified as a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival .

- It exhibits selective cytotoxicity against human leukemia and breast cancer cell lines, with significant induction of apoptosis observed through flow cytometry assays .

-

Case Studies:

- In vitro studies have shown that derivatives of this compound can induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines at sub-micromolar concentrations .

- A structural modification study indicated that certain analogs displayed enhanced activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

-

Inhibition of Pathogenic Bacteria:

- Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

- Case Studies:

Additional Biological Activities

Beyond its anticancer and antimicrobial applications, the compound has been investigated for other therapeutic effects:

- Antioxidant Properties:

- Anti-inflammatory Effects:

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.

Comparación Con Compuestos Similares

1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.

Quinoline derivatives: Other quinoline-based compounds with different substituents also show diverse biological activities.

Uniqueness: 4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct biological properties.

Actividad Biológica

4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with quinoline derivatives. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, methods may include the use of chloroacetic acid in the presence of bases like sodium hydroxide under controlled temperature and pressure conditions .

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anti-cancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant inhibition of the NF-kB signaling pathway, which is crucial in cancer progression. A study reported that it acts as a nanomolar inhibitor of NF-kB, demonstrating potential as an anti-cancer therapeutic . However, it was noted that while it inhibits the canonical NF-kB pathway effectively, it showed inactivity in human IKKβ enzyme assays .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives of quinoline compounds showed promising antibacterial activity with low cytotoxicity in non-cancerous cell lines .

Case Studies

- Inhibition of NF-kB Pathway :

- Antimicrobial Efficacy :

Data Tables

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | NF-kB Inhibition | nM | Potent inhibitor but inactive in human IKKβ assays |

| Various Thiadiazole Derivatives | Antibacterial Activity | Varies | Effective against Gram-positive/negative bacteria |

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2S/c1-6-20-21-13(24-6)19-12(23)8-5-18-10-7(11(8)22)3-2-4-9(10)14(15,16)17/h2-5H,1H3,(H,18,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBDITSERJXLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.